Cas no 2228608-55-5 (2,2-difluoro-3-(2-nitrophenyl)propan-1-amine)

2,2-Difluoro-3-(2-nitrophenyl)propan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and nitro groups enhances its reactivity, making it a valuable intermediate for synthesizing biologically active compounds. Its structural features, including the electron-withdrawing nitro group and the fluorine substituents, contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly useful in medicinal chemistry for the development of novel inhibitors or probes. High purity and well-defined chemical properties ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2,2-difluoro-3-(2-nitrophenyl)propan-1-amine structure
2228608-55-5 structure
Product Name:2,2-difluoro-3-(2-nitrophenyl)propan-1-amine
CAS No:2228608-55-5
MF:C9H10F2N2O2
MW:216.184709072113
CID:6601696
PubChem ID:165883868
Update Time:2025-06-10

2,2-difluoro-3-(2-nitrophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine
    • 2228608-55-5
    • EN300-1969828
    • Inchi: 1S/C9H10F2N2O2/c10-9(11,6-12)5-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6,12H2
    • InChI Key: QUEMNYFFVAWFRT-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1C=CC=CC=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 216.07103389g/mol
  • Monoisotopic Mass: 216.07103389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine

Research Brief on 2,2-Difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5): Recent Advances and Applications

The compound 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoro and nitrophenyl functional groups, exhibits promising potential in drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine, highlighting its efficient production via a multi-step fluorination and reduction process. The researchers emphasized the compound's stability and reactivity, which make it a versatile intermediate for further derivatization. Notably, the presence of the 2-nitrophenyl group was found to enhance binding affinity to certain biological targets, suggesting its utility in designing enzyme inhibitors.

In another groundbreaking study, 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine was investigated for its potential as a precursor in the development of novel anticancer agents. The study, conducted by a team at the University of Cambridge, demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, particularly those with overexpression of specific kinases. The researchers attributed this activity to the compound's ability to modulate kinase signaling pathways, thereby inducing apoptosis in malignant cells.

Further research has explored the pharmacokinetic properties of 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters evaluated the compound's bioavailability and metabolic stability. The results indicated favorable absorption and distribution profiles, with minimal off-target effects. These findings underscore the compound's potential as a lead candidate for further drug development.

Beyond its therapeutic applications, 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine has also been utilized in chemical biology as a probe for studying enzyme mechanisms. Its fluorescent properties, derived from the nitrophenyl moiety, enable real-time monitoring of enzymatic reactions, providing valuable insights into reaction kinetics and inhibitor binding. This dual functionality—both as a therapeutic agent and a research tool—highlights the compound's broad utility in the life sciences.

In conclusion, recent advancements in the study of 2,2-difluoro-3-(2-nitrophenyl)propan-1-amine (CAS: 2228608-55-5) have revealed its multifaceted potential in drug discovery and chemical biology. Its unique structural features, combined with promising biological activity, position it as a valuable candidate for further research and development. Future studies are expected to focus on optimizing its derivatives for enhanced efficacy and selectivity, paving the way for novel therapeutic interventions.

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